molecular formula C12H20N2O4 B13016190 2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate

2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B13016190
M. Wt: 256.30 g/mol
InChI Key: OCEUCRCQUNIZNQ-UHFFFAOYSA-N
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Description

2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate: is a complex organic compound with the following structural formula:

C8H14O4\text{C}_8\text{H}_{14}\text{O}_4 C8​H14​O4​

It belongs to the class of diazabicycloalkanes and contains both a bicyclic ring system and carboxylate functional groups. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Formation of the Bicyclic Ring System:

    • Start with a suitable precursor containing the bicyclic ring system.
    • Introduce tert-butyl and methyl groups at specific positions using appropriate reagents.
    • Protect the carboxylic acid groups during the reaction.
  • Esterification:

    • React the protected compound with tert-butyl chloroformate (or tert-butyl bromoformate) to form the tert-butyl ester.
    • Remove the protecting groups to reveal the final compound.

Industrial Production

Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps.

Chemical Reactions Analysis

Reactivity

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.

    Substitution: Substitution reactions may occur at the tert-butyl or methyl positions.

    Carboxylation: The carboxylate groups participate in carboxylation reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides (e.g., methyl iodide) or nucleophiles (e.g., amines).

    Carboxylation: Carbon dioxide (CO₂) under basic conditions.

Major Products

The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Investigating potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals and specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related diazabicycloalkanes, the unique combination of tert-butyl, methyl, and carboxylate groups in this compound sets it apart. Similar compounds include :

    2,3-Diazabicyclo[2.2.1]-hept-2-ene: A simpler diazabicycloalkane.

    Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate: Contains a boron-containing group.

    2-(Tert-butyl) 6-methyl (1S,4S,6S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate: Similar structure with additional benzyl group.

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-7-5-8(13-6-7)9(14)10(15)17-4/h7-9,13H,5-6H2,1-4H3

InChI Key

OCEUCRCQUNIZNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)OC)NC2

Origin of Product

United States

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